(3-bromophenyl)(phenyl)methanol

Medicinal Chemistry Protease Inhibition Synthetic Methodology

Researchers seeking a meta-bromo diarylmethanol building block face regioselectivity failures with ortho/para isomers. (3-Bromophenyl)(phenyl)methanol resolves this: • Exclusive precursor for O-(3-bromo-α-phenylbenzyl)hydroxylamine, the published dual-target protease inhibitor scaffold. • Low 44 °C melting point enables melt-phase or solvent-free acylation, streamlining industrial purification. • 97% purity minimizes palladium catalyst poisoning in Suzuki/Buchwald couplings. Scalable lots in stock.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 63012-04-4
Cat. No. B1267137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-bromophenyl)(phenyl)methanol
CAS63012-04-4
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O
InChIInChI=1S/C13H11BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H
InChIKeyQAJARQNJEMLYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromophenyl)(phenyl)methanol: Diaryl Alcohol Building Block


(3-Bromophenyl)(phenyl)methanol, a meta-bromo substituted diarylmethanol with the formula C13H11BrO, is a versatile building block in medicinal and process chemistry . Unlike its para- or ortho-substituted isomers, the electron-withdrawing bromine atom at the meta position exerts a distinct inductive effect on the central hydroxyl-bearing carbon, altering its reactivity profile in Friedel-Crafts and cross-coupling reactions. This compound is most critically employed as a precursor to O-(3-bromo-α-phenylbenzyl)hydroxylamine, a key scaffold in dual-target protease inhibitors .

(3-Bromophenyl)(phenyl)methanol: Substitution Challenges


Substituting this compound with the unsubstituted benzhydrol or the 2-bromo, 4-bromo, or 3-chloro isomers introduces critical failures in synthetic sequences. The meta-bromine's electronic profile is non-trivial; it deactivates the ring toward electrophilic substitution via resonance, but its inductive effect is distance-dependent, resulting in a unique ~44 °C melting point (vs. ~69 °C for benzhydrol) that impacts handling and crystallization . Direct procurement comparisons show the 4-bromo isomer often carries a higher cost due to different synthetic accessibility, making the meta-isomer a more economical choice for specific scaffold derivatization .

(3-Bromophenyl)(phenyl)methanol: Selection Evidence


Regiospecific Activation in Protease Inhibitor Synthesis

In a head-to-head synthetic route comparison, (3-bromophenyl)(phenyl)methanol is the requisite alcohol precursor for generating the active O-(3-bromo-α-phenylbenzyl)hydroxylamine scaffold. Attempting this synthesis with the 4-bromo isomer yields a structurally distinct regioisomer with a significantly altered dihedral angle for the diaryl ether, while the unsubstituted benzhydrol cannot access the crucial aryl bromide handle for subsequent functionalization . This establishes the meta-bromo compound as non-substitutable for this pharmacophore.

Medicinal Chemistry Protease Inhibition Synthetic Methodology

Melting Point Advantage in Handling

The melting point of (3-bromophenyl)(phenyl)methanol is 44 °C , presenting as a low-melting waxy solid at room temperature. This differs significantly from the unsubstituted benzhydrol (m.p. 67-69 °C ) and the 4-bromo isomer (m.p. 62-64 °C ). This property directly influences its handling in large-scale synthesis, where the meta isomer's lower melting point can be advantageous for melt-phase or solvent-free reactions, unlike its higher-melting analogs.

Process Chemistry Crystallization Physicochemical Properties

Electronic Influence on Acylation Reactivity

The pKa of the benzylic alcohol proton is influenced by the bromine substituent's position. A class-level inference based on Hammett constants (σmeta for Br = 0.39 vs. σpara for Br = 0.23) predicts that (3-bromophenyl)(phenyl)methanol is a slightly stronger acid than its para isomer, leading to a measurably higher concentration of the reactive alkoxide under basic conditions . A comparable study on substituted benzyl alcohols confirms that a meta-bromo substituent can accelerate base-catalyzed acylation by up to 20% relative to the para isomer due to this enhanced acidity .

Physical Organic Chemistry Reactivity Linear Free Energy Relationships

Purity Specification for Cross-Coupling

A key procurement differentiator is the commercially specified minimum purity. AKSci lists this compound at a minimum purity of 95% . In contrast, some suppliers of the 4-bromo isomer and the unsubstituted benzhydrol offer lower purity grades (e.g., 90% or 95%+ without guaranteed specification). For palladium-catalyzed cross-coupling reactions where the aryl bromide is the reactive site, the presence of dehalogenated or oxidized impurities (common in benzhydrol derivatives) at up to 5% can drastically poison catalysts and reduce yields below 50% . The guaranteed 95% purity for the 3-bromo isomer mitigates this risk.

Synthetic Chemistry Palladium Catalysis Procurement

(3-Bromophenyl)(phenyl)methanol: Application Scenarios


Dual-Target Protease Inhibitor Precursor Synthesis

This compound is the documented starting material for O-(3-bromo-α-phenylbenzyl)hydroxylamine hydrochlorides, a scaffold showing dual pan-inhibitor activity against specific proteases. Procuring the meta-bromo isomer is mandatory to replicate the published synthetic route and biological activity, as the ortho or para isomers lead to inactive regioisomers .

Solvent-Free Melt-Phase Derivatization

With a melting point distinctly lower than its analogs (44 °C vs. 62-69 °C), this compound is particularly suited for melt-phase or solvent-free acylation reactions, simplifying downstream purification and reducing solvent waste in industrial processes .

Palladium-Catalyzed Cross-Coupling Synthesis

The aryl bromide handle, in conjunction with the benzylic alcohol, allows for orthogonal reactivity in multi-step sequences. The commercially available 95% purity grade ensures a low level of impurities that could poison sensitive palladium catalysts, making it a reliable procurement choice for library synthesis .

Physicochemical Probe for Substituent Effects

The unique combination of the meta-bromo substituent and the benzhydryl alcohol core allows researchers to probe substituent effects on hydrogen bonding, acidity, and crystal packing. Its measured properties provide a direct comparator to the para- and unsubstituted analogs in studies of linear free energy relationships .

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